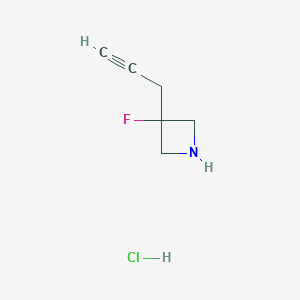

3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-fluoro-3-prop-2-ynylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN.ClH/c1-2-3-6(7)4-8-5-6;/h1,8H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOSEQOFNQFYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Azetidine-3-carboxylic acid and its derivatives (e.g., methyl azetidine-3-carboxylate) are common starting points.

- Protecting groups such as tert-butoxycarbonyl (Boc) or benzhydryl are used to protect the nitrogen during transformations.

- Fluorination typically targets the 3-position of the azetidine ring.

Fluorination Techniques

- Deoxofluorination of 3-hydroxylated azetidines using reagents like DAST (diethylaminosulfur trifluoride), Deoxo-Fluor®, or morphDAST® is a common approach.

- Alternative fluorinating agents include tetra-butylammonium fluoride (TBAF) and hydrogen fluoride/trimethylamine complexes.

- Bromofluorination using N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF) allows the introduction of fluorine and bromine simultaneously, facilitating subsequent ring closure.

Ring Closure and Substitution Reactions

- The azetidine ring is often formed via intramolecular cyclization after introducing appropriate leaving groups (e.g., mesylates or tosylates) on the side chain.

- Deprotonation of N-Boc protected intermediates with sodium hydride in DMF promotes cyclization to the fluorinated azetidine.

- Reductive steps using sodium borohydride or lithium aluminum hydride (LAH) reduce intermediates to amines or alcohols as needed.

Introduction of the Prop-2-yn-1-yl Group

- Alkylation of the azetidine nitrogen with propargyl (prop-2-yn-1-yl) halides or related electrophiles introduces the alkyne substituent.

- This step is typically conducted after fluorination and ring closure to avoid side reactions.

Detailed Preparation Route Example

| Step | Reaction | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Protection of azetidine-3-carboxylic acid | Thionyl chloride in methanol | Methyl azetidine-3-carboxylate hydrochloride |

| 2 | Introduction of fluorine at 3-position | Fluorinating agent (e.g., TBAF or Et3N·3HF) | 3-Fluoroazetidine intermediate |

| 3 | Mesylation or tosylation of hydroxymethyl group | Methanesulfonyl chloride or tosyl chloride, base | Activated intermediate for substitution |

| 4 | Bromofluorination | NBS and Et3N·3HF | Bromofluorinated azetidine precursor |

| 5 | Reduction and Boc protection | Hydrogenation (Pd/C), Boc2O | N-Boc protected fluorinated azetidine |

| 6 | Cyclization via deprotonation | Sodium hydride in DMF | Formation of 3-fluoroazetidine ring |

| 7 | Alkylation with propargyl halide | Propargyl bromide or chloride, base | 3-Fluoro-3-(prop-2-yn-1-yl)azetidine |

| 8 | Formation of hydrochloride salt | Treatment with HCl in suitable solvent | 3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride |

Research Findings and Observations

- The ring closure step for azetidines requires longer reaction times compared to pyrrolidines due to higher ring strain, typically up to 23 hours versus 1 hour for pyrrolidines.

- Fluorination using NBS and Et3N·3HF is effective but requires caution due to reagent toxicity and handling concerns.

- Protecting groups such as Boc and benzhydryl facilitate purification and improve yields during multi-step synthesis.

- The use of sodium hydride in DMF is a reliable method for cyclization to form the azetidine ring.

- Alkylation with propargyl halides is generally performed after fluorination and ring formation to avoid side reactions and degradation of the alkyne group.

Summary Table of Key Reagents and Conditions

Chemical Reactions Analysis

3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride is characterized by the presence of a fluorine atom and an alkyne moiety in its azetidine structure. Its molecular formula is CHClFN, with a molecular weight of approximately 151.56 g/mol. The unique structural features contribute to its reactivity and interaction with biological systems.

Medicinal Applications

2.1 Antimicrobial Activity

Research indicates that 3-fluoro derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential for developing new antimicrobial agents targeting resistant strains .

2.2 Anticancer Potential

The compound has also been investigated for its anticancer properties. It is believed to inhibit histone deacetylases (HDAC), which are implicated in cancer progression. Studies have shown that azetidine derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .

2.3 Neurological Applications

Due to its ability to cross the blood-brain barrier effectively, this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease. The presence of the fluorine atom enhances lipophilicity, facilitating better central nervous system penetration .

Research Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial activity of azetidine derivatives, including this compound, against multidrug-resistant bacterial strains. The results demonstrated significant inhibition, supporting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that this compound induced cell cycle arrest and apoptosis through HDAC inhibition. These findings warrant further investigation into its therapeutic potential against different cancer types .

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, influencing its biological activity. The azetidine ring’s strain and reactivity also play a role in its mechanism of action, facilitating interactions with biological molecules.

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity: The trifluoromethyl and 2-methylphenyl derivatives (e.g., CAS 1803588-53-5) display higher logP values compared to the propargyl-containing compound, favoring blood-brain barrier penetration in CNS-targeted drugs .

- Solubility: Hydrochloride salts universally improve aqueous solubility, but the propargyl group’s linear geometry may reduce crystallinity compared to bulkier substituents like trifluoromethyl .

Biological Activity

3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated azetidine ring, which enhances its binding affinity to various biological targets. The presence of the fluorine atom is known to influence the lipophilicity and overall pharmacokinetic properties of the compound, allowing for better permeability across biological membranes, including the blood-brain barrier (BBB) .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by forming non-covalent interactions, which may alter metabolic pathways and cellular functions.

- Receptor Binding : Its structural characteristics allow it to bind selectively to receptors involved in central nervous system (CNS) disorders, enhancing its potential as a therapeutic agent .

1. CNS Activity

Research indicates that compounds similar to this compound have shown promise in treating CNS disorders. The ability of the compound to penetrate the BBB makes it a candidate for further studies in neuropharmacology .

2. Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity. Its mechanism involves disrupting bacterial cell membranes or inhibiting key metabolic enzymes, leading to cell death .

3. Anticancer Potential

There is ongoing research into the anticancer properties of azetidine derivatives. The ability of this compound to modulate signaling pathways involved in cell proliferation and apoptosis positions it as a potential therapeutic agent against various cancer types .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: CNS Drug Development

A study focused on optimizing compounds for BBB permeability found that modifications similar to those in this compound significantly improved drug delivery to the brain. This study utilized parallel artificial membrane permeability assays to evaluate structural modifications that enhance CNS activity .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that derivatives of azetidine compounds exhibited varying degrees of antibacterial activity. Compounds were tested against common pathogens, revealing promising results that warrant further investigation into their mechanisms and efficacy .

Q & A

Q. What are the recommended methods for synthesizing 3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves fluorination and propargylation steps. For example, a modified procedure from the hydrogenation of 6-alkynyl-3-fluoro-2-pyridinaldoximes (as in ) can be adapted. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under inert gas (N₂/Ar) to prevent hydrolysis of the azetidine ring.

- Purification : Column chromatography with silica gel (eluent: gradient of ethyl acetate/hexane) followed by recrystallization in ethanol/ether mixtures.

- Characterization : Confirm purity via HPLC (≥98%) and structural validation using NMR, NMR, and IR spectroscopy to identify fluorine-proton coupling and alkyne peaks .

Q. What safety protocols should be followed when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture.

- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Emergency contact numbers (e.g., ChemTrec) must be accessible .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : NMR to confirm fluorine substitution ( ppm) and NMR for propargyl protons ( ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 112.55).

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate empirical formula (C₆H₈ClFN) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the propargyl group in this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways:

- Reaction Mechanism : Simulate click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) using software like Gaussian or ORCA.

- Transition State Analysis : Identify energy barriers for propargyl group activation using reaction path search methods (e.g., ICReDD’s approach in ).

- Solvent Effects : Include implicit solvent models (e.g., PCM) to assess polarity impacts on reaction kinetics .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Conduct systematic stability studies:

- Controlled Experiments : Incubate the compound in buffers (pH 1–13) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) and HPLC.

- Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-life () and activation energy ().

- Computational Validation : Molecular dynamics simulations (e.g., GROMACS) to model protonation states and hydrolytic pathways .

Q. How does this compound interact with acetylcholinesterase (AChE) in enzyme inhibition studies?

- Methodological Answer : Design in vitro assays:

- Enzyme Kinetics : Use Ellman’s method to measure AChE activity. Prepare dose-response curves (IC₅₀ determination).

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes of the fluorinated azetidine ring to AChE’s catalytic site.

- Blood-Brain Barrier (BBB) Penetration : Assess permeability via PAMPA-BBB assays or MDCK cell monolayers ( references BBB studies) .

Q. What advanced techniques optimize reaction yields in large-scale synthesis?

- Methodological Answer : Apply process engineering principles:

- Flow Chemistry : Use microreactors for precise control of fluorination and propargylation steps.

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions via response surface methodology.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.